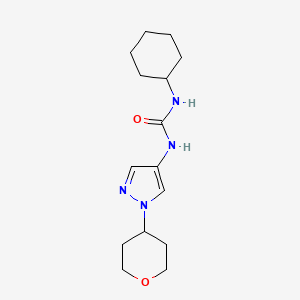
1-cyclohexyl-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. The structure can provide information about the functional groups present in the molecule.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of synthesis includes understanding the reaction conditions, reagents, catalysts, and the mechanism of the reaction.Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine the structure of a molecule.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, stability, reactivity, etc.Wissenschaftliche Forschungsanwendungen
Multicomponent Reaction Catalysis
One study presents a facile and eco-friendly multicomponent reaction catalyzed by urea for synthesizing diverse and functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles. This method is notable for its low cost, environmentally benign nature, and excellent yield under mild conditions, showcasing the compound's role in efficient organic synthesis (Brahmachari & Banerjee, 2014).
Formation of Oligomeric and Macrocyclic Ureas
Another research effort details the conversion of 1,3-bis-(6-amino-pyridin-2-yl)-urea with N,N'-carbonyldiimidazole, resulting in defined cyclic trimers and tetramers. This study illuminates the compound's utility in forming oligomeric and macrocyclic structures, contributing to the development of new materials and understanding of molecular self-assembly mechanisms (Gube et al., 2012).
Novel Catalysts for Organic Synthesis
Research into nano α-Al2O3 supported ammonium dihydrogen phosphate catalysis reveals an efficient, environmentally friendly route for synthesizing tetrahydrobenzo[b]pyrans and pyrano[2,3-c]pyrazole derivatives. This study showcases the innovative application of catalysis in organic synthesis, providing a green and efficient methodology for producing complex organic molecules (Maleki & Ashrafi, 2014).
Advancements in Drug Synthesis
Another application is observed in the synthesis of antimicrobial and anticancer N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles. This research contributes significantly to medicinal chemistry, showcasing the compound's role in synthesizing potential therapeutic agents with promising biological activities (El-Sawy et al., 2013).
Supramolecular Chemistry
The study of supramolecular assemblies through hydrogen bonds using trinuclear triangular copper(II) secondary building units highlights the compound's relevance in designing metal-organic frameworks (MOFs). These MOFs are valuable catalysts for the peroxidative oxidation of alkanes, underscoring the compound's importance in catalysis and materials science (Di Nicola et al., 2007).
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards associated with the compound.
Zukünftige Richtungen
Future directions could include potential applications of the compound, further studies needed to understand the compound better, or new methods to synthesize the compound more efficiently or economically.
I hope this general approach helps you in your study of “1-cyclohexyl-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea”. If you have specific questions about any of these topics, feel free to ask!
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-[1-(oxan-4-yl)pyrazol-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c20-15(17-12-4-2-1-3-5-12)18-13-10-16-19(11-13)14-6-8-21-9-7-14/h10-12,14H,1-9H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLGRUASHVLGNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CN(N=C2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

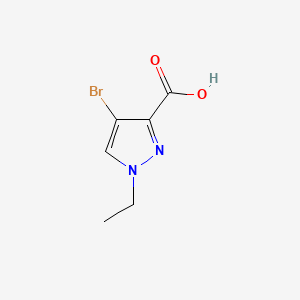
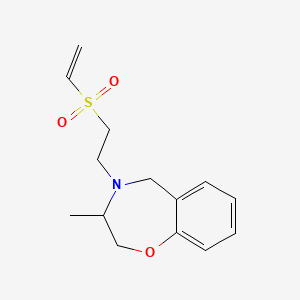
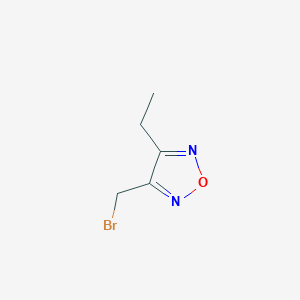
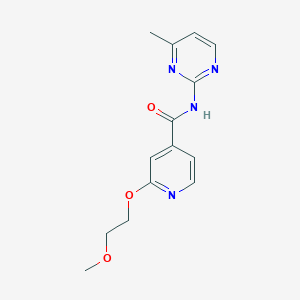
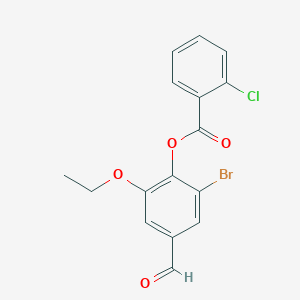

amine hydrochloride](/img/structure/B2466444.png)
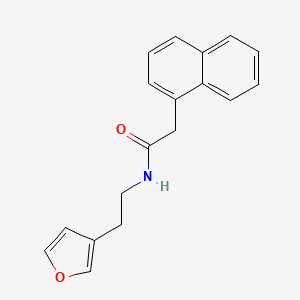
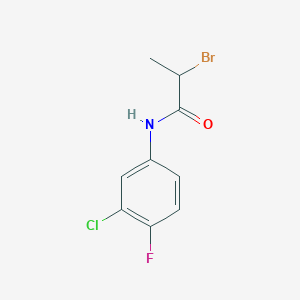
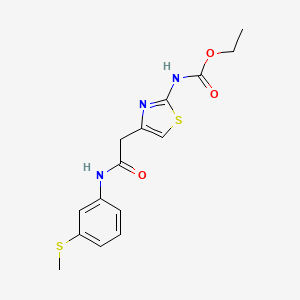
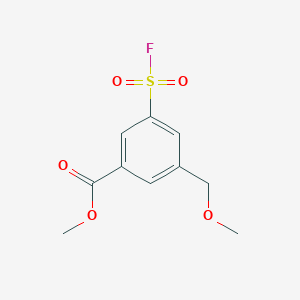
![3-(4-methoxyphenyl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2466452.png)
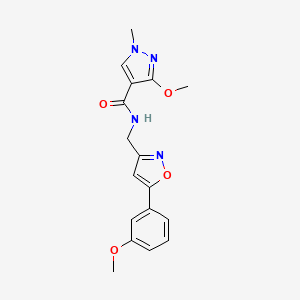
![2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2466454.png)